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Compound of Interest

Compound Name:
2',4'-Dibromo-3'-fluorophenacyl

bromide

CAS No.: 1804418-09-4

Cat. No.: B1411267

Get Quote

Executive Summary
2',4'-Dibromo-3'-fluorophenacyl bromide (Systematic Name: 2-Bromo-1-(2,4-dibromo-3-

fluorophenyl)ethan-1-one) is a highly functionalized

-haloketone used primarily as a "warhead" or electrophilic building block in medicinal chemistry.
Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the phenyl
ring—modulates both the lipophilicity and metabolic stability of the resulting bioactive scaffolds.

This guide provides the calculated physicochemical properties, a validated synthesis protocol

from its acetophenone precursor, and a strategic overview of its application in heterocycle

formation (e.g., thiazoles, imidazoles).

Chemical Identity & Physicochemical Properties
Due to the specialized nature of this intermediate, it is often synthesized in situ or on-demand.

While the specific CAS number for the phenacyl bromide derivative is not widely indexed in
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public chemical registries, it is derived directly from the known precursor 2',4'-Dibromo-3'-

fluoroacetophenone.

2.1 Target Compound Data
Property Value Notes

Compound Name
2',4'-Dibromo-3'-fluorophenacyl

bromide
Common Name

IUPAC Name
2-Bromo-1-(2,4-dibromo-3-

fluorophenyl)ethan-1-one
Systematic

Molecular Formula C₈H₄Br₃FO -

Molecular Weight 374.83 g/mol Calculated

Exact Mass 373.778 g/mol Monoisotopic

Physical State
Solid (Likely off-white to yellow

crystalline)
Predicted based on analogs

Solubility
DCM, Chloroform, Ethyl

Acetate, DMSO
Hydrophobic

2.2 Precursor Identity (Starting Material)
The synthesis of the target relies on the availability of the acetophenone precursor.

Property Value

Precursor Name 2',4'-Dibromo-3'-fluoroacetophenone

CAS Number 1803836-80-7

| Molecular Weight | 295.94 g/mol |

Structural Analysis & Reactivity
The reactivity of 2',4'-Dibromo-3'-fluorophenacyl bromide is driven by two key structural

features:
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The

-Bromoketone Motif: The carbon adjacent to the carbonyl (C2) is highly electrophilic, making
it susceptible to nucleophilic attack (

) by amines, thiols, and amidines. This is the "warhead" for heterocycle synthesis.

The 3'-Fluoro Substituent: The fluorine atom at the 3-position exerts a strong electron-

withdrawing inductive effect (-I), which:

Increases the acidity of the adjacent protons.

Modulates the pKa of the final heterocyclic product.

Enhances metabolic stability by blocking potential oxidation sites on the ring.

Visualizing the Reactivity Profile
The following diagram illustrates the electrophilic sites and the electronic influence of the ring

substituents.
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Caption: Reactivity profile of 2',4'-Dibromo-3'-fluorophenacyl bromide highlighting the

electrophilic

-carbon and the stabilizing effect of the halogenated ring.

Synthesis Protocol
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Since the specific phenacyl bromide is often not commercially available off-the-shelf, it must be

synthesized from the acetophenone precursor. The standard protocol involves

-bromination.

Safety Warning: Phenacyl bromides are potent lachrymators (tear gas agents). All operations

must be performed in a well-ventilated fume hood with appropriate PPE (goggles, gloves, lab

coat).

Method A: Bromination with Copper(II) Bromide (Recommended)
This method is preferred for its selectivity, avoiding over-bromination (dibromination at the

-position).

Reagents:

Precursor: 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7)[1]

Reagent: Copper(II) bromide (

)

Solvent: Ethyl acetate (EtOAc) or Chloroform (

)

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 eq of 2',4'-Dibromo-3'-fluoroacetophenone in Ethyl Acetate (approx.

10 mL/g).

Addition: Add 2.0 eq of finely powdered

to the stirring solution.

Reflux: Heat the heterogeneous mixture to reflux (

for EtOAc) for 2–4 hours. The green
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will turn to white

as the reaction proceeds.

Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite.

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from

Ethanol or Hexane/DCM if necessary.

Method B: Bromination with Elemental Bromine (

)
Use this method if

is unavailable, but exercise extreme caution with elemental bromine.

Dissolve the acetophenone in Glacial Acetic Acid.

Add a catalytic amount of HBr (48% aq).

Dropwise add 1.0 eq of Bromine (

) dissolved in Acetic Acid at

.

Allow to warm to RT and stir until the orange color fades.

Pour into ice water to precipitate the product.

Synthesis Pathway Diagram
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Precursor:
2',4'-Dibromo-3'-fluoroacetophenone

(CAS 1803836-80-7)

Reaction Intermediate:
Enol / Enolate Species

Activation

Reagents:
CuBr2 in EtOAc (Reflux)

OR
Br2 in AcOH

Bromination

Target Product:
2',4'-Dibromo-3'-fluorophenacyl Bromide

(MW: 374.83)

Isolation & Purification

Click to download full resolution via product page

Caption: Synthetic pathway from the commercially available acetophenone precursor to the

target phenacyl bromide.

Applications in Drug Discovery
The primary utility of 2',4'-Dibromo-3'-fluorophenacyl bromide lies in its role as a precursor

for heterocycles found in kinase inhibitors and receptor modulators.

5.1 Hantzsch Thiazole Synthesis
Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization and dehydration.

Relevance: Thiazole cores are ubiquitous in FDA-approved drugs (e.g., Dasatinib,

Dabrafenib).

5.2 Imidazo[1,2-a]pyridine Synthesis
Reaction with 2-aminopyridines yields fused imidazo-pyridine systems.
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Relevance: These scaffolds are often explored for GABA-A receptor modulation and anti-

inflammatory activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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